

Synthesizing Lotiglipron for Research: A Detailed Guide

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Compound of Interest

Compound Name: Lotiglipron

Cat. No.: B10857036

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This document provides detailed application notes and protocols for the synthesis of **Lotiglipron**, a non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist, for research purposes. **Lotiglipron** has been investigated for its potential in managing type 2 diabetes and obesity. These guidelines are intended for use in a controlled laboratory setting by qualified professionals.

Chemical Information

Property	Value
IUPAC Name	2-((4-((S)-2-(5-chloropyridin-2-yl)-2-methylbenzo[d][1,2]dioxol-4-yl)piperidin-1-yl)methyl)-1-(((S)-oxetan-2-yl)methyl)-1H-benzo[d]imidazole-6-carboxylic acid
Molecular Formula	C ₃₁ H ₃₁ ClN ₄ O ₅
Molecular Weight	575.06 g/mol
CAS Number	2401892-75-7
SMILES	<chem>C[C@]1(c2ccc(cn2)Cl)Oc3cccc(C4CCN(CC4)Cc5nc6ccc(cc6n5C[C@@H]7CCO7)C(=O)O)c3O1</chem>
InChI Key	SVPYZAJTWFQTSM-UGDMGKLASA-N

Biological Activity

Lotiglipron is an agonist of the glucagon-like peptide-1 receptor (GLP-1R), a key target in metabolic disease research. The following table summarizes its reported in vitro activity.

Assay	Parameter	Value
GLP-1R Binding	K _i	82.4 nM (for a similar analog)
cAMP Accumulation	EC ₅₀	~26.9 nM (mutant rat GLP-1R)
β-Arrestin Recruitment	EC ₅₀	198 nM (β-arrestin 1), 274 nM (β-arrestin 2) (mutant rat GLP-1R)

Experimental Protocols

Chemical Synthesis of Lotiglipron

The synthesis of **Lotiglipron** is a multi-step process. A key intermediate is (S)-2-(4-bromo-2-methylbenzo[d][1,2]dioxol-2-yl)-5-chloropyridine. The final steps of the synthesis, as detailed in

US Patent 10,676,465, involve the coupling of this intermediate with the benzimidazole core, followed by deprotection.

Synthesis of a Key Intermediate: (S)-2-(4-bromo-2-methylbenzo[d][1]dioxol-2-yl)-5-chloropyridine

A detailed, transition-metal-free synthesis for a racemic mixture of this intermediate has been described and can be adapted for the chiral synthesis. The key steps involve a double nucleophilic substitution of 3-bromocatechol with methyl 2,2-dichloropropanoate, formation of a ketone using a Weinreb amide, and construction of the chloropyridine ring.

Final Assembly of **Lotiglipron** (Conceptual Outline based on Patent Literature)

- **Coupling Reaction:** The key intermediate, (S)-2-(4-bromo-2-methylbenzo[d]dioxol-2-yl)-5-chloropyridine, is coupled with a protected form of the piperidine-benzimidazole-oxetane moiety. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination reaction.
- **Deprotection:** The protecting groups on the carboxylic acid of the benzimidazole and any protecting groups on the piperidine nitrogen are removed under appropriate acidic or basic conditions to yield **Lotiglipron**.
- **Purification:** The final compound is purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC), to achieve high purity.

In Vitro Biological Assays

GLP-1R Radioligand Binding Assay

This assay determines the binding affinity of **Lotiglipron** to the GLP-1 receptor.

- **Cell Culture:** Use a stable cell line overexpressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells).
- **Membrane Preparation:** Harvest cells and prepare cell membranes by homogenization and centrifugation.

- **Binding Reaction:** Incubate cell membranes with a radiolabeled GLP-1R agonist (e.g., ^{125}I -GLP-1) and varying concentrations of **Lotiglipron** in a suitable binding buffer.
- **Incubation and Filtration:** Allow the binding to reach equilibrium, then rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
- **Quantification:** Measure the radioactivity retained on the filters using a gamma counter.
- **Data Analysis:** Determine the IC_{50} value (concentration of **Lotiglipron** that inhibits 50% of radioligand binding) and calculate the K_i value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of **Lotiglipron** to stimulate the production of cyclic AMP (cAMP), a second messenger in the GLP-1R signaling pathway.

- **Cell Culture:** Plate GLP-1R expressing cells in a multi-well plate.
- **Compound Treatment:** Treat the cells with varying concentrations of **Lotiglipron** in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- **Cell Lysis:** After incubation, lyse the cells to release intracellular cAMP.
- **cAMP Detection:** Quantify the amount of cAMP using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based reporter gene assay.
- **Data Analysis:** Plot the cAMP concentration against the **Lotiglipron** concentration and fit the data to a sigmoidal dose-response curve to determine the EC_{50} value.

β -Arrestin Recruitment Assay

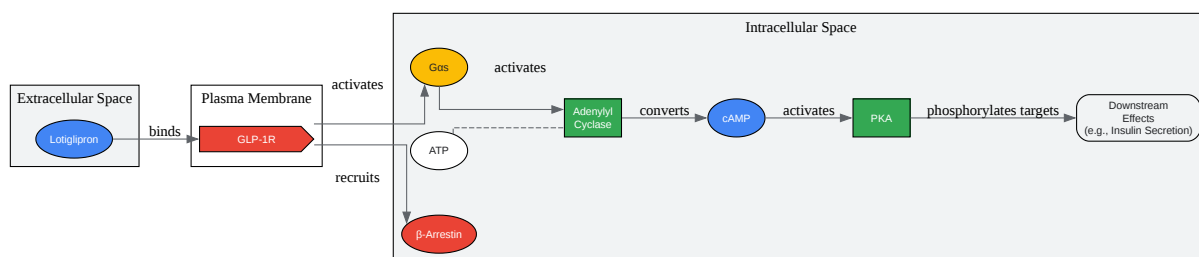
This assay assesses the recruitment of β -arrestin to the activated GLP-1R, which is involved in receptor desensitization and signaling.

- **Cell Line:** Utilize a cell line engineered to express a tagged GLP-1R and a β -arrestin fusion protein (e.g., with a luciferase or fluorescent protein tag).
- **Compound Stimulation:** Treat the cells with a range of **Lotiglipron** concentrations.

- **Detection:** Measure the interaction between the tagged receptor and β -arrestin using a suitable detection method, such as bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC).
- **Data Analysis:** Generate a dose-response curve by plotting the signal against the **Lotiglipron** concentration to calculate the EC_{50} value for β -arrestin recruitment.

Visualizations

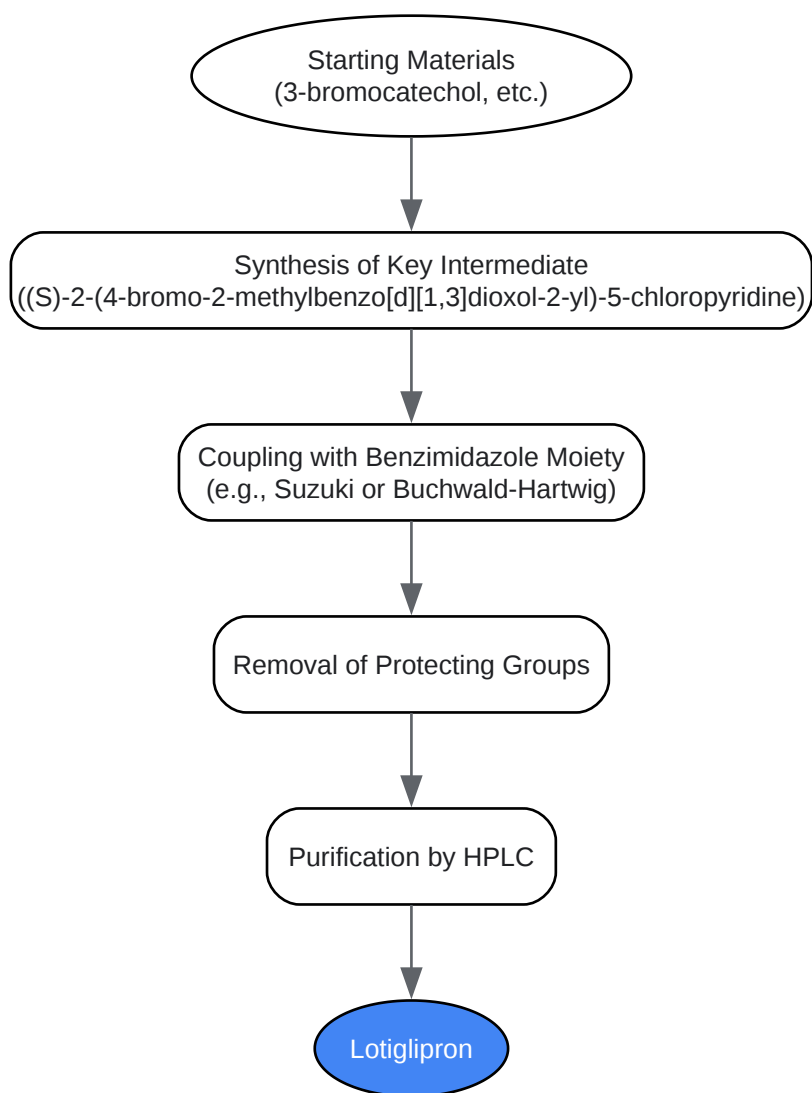
GLP-1 Receptor Signaling Pathway



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Caption: GLP-1R signaling cascade initiated by **Lotiglipron**.

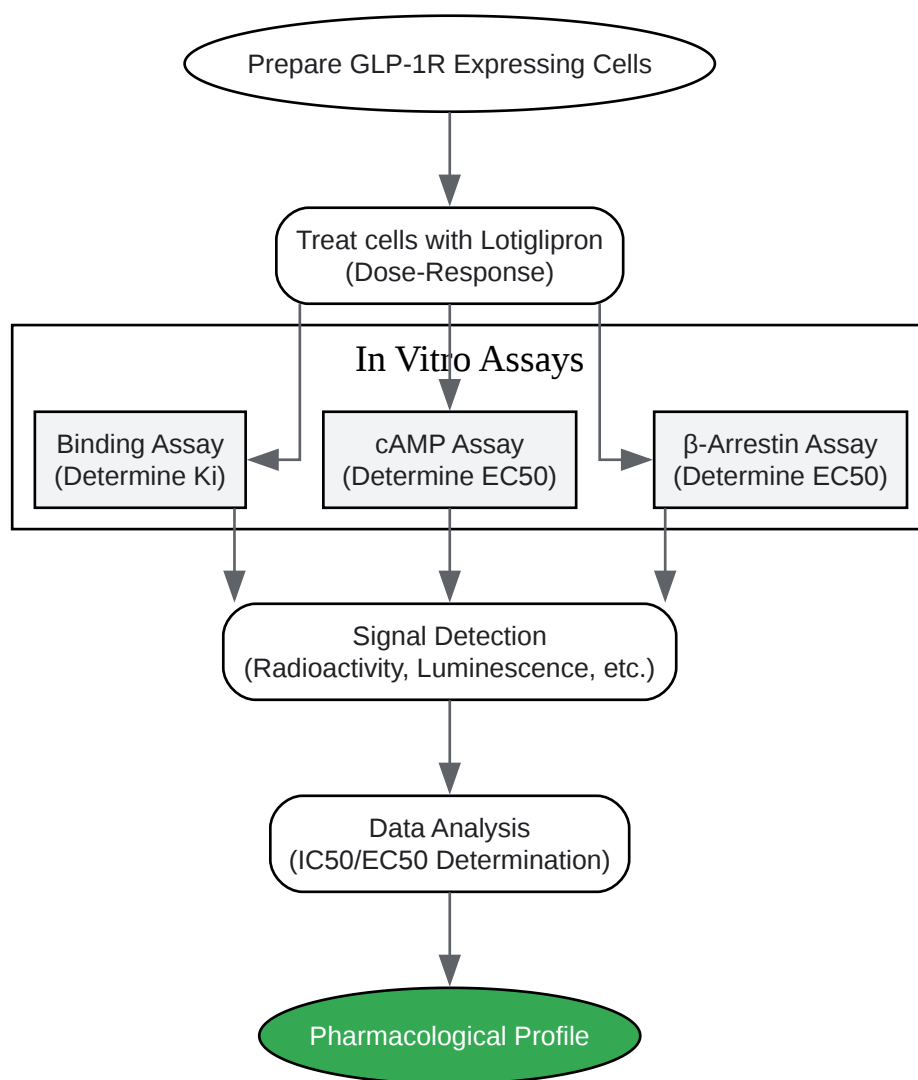
Experimental Workflow for Lotiglipron Synthesis



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Caption: Workflow for the chemical synthesis of **Lotiglipron**.

In Vitro Assay Workflow



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Caption: General workflow for in vitro characterization of **Lotiglipron**.

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References

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